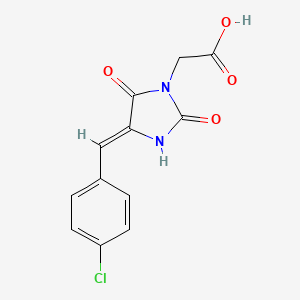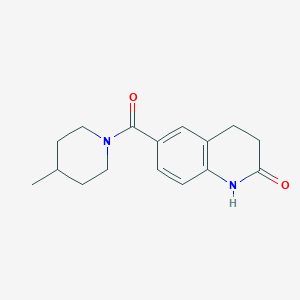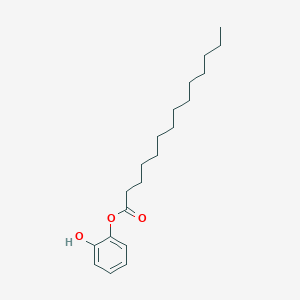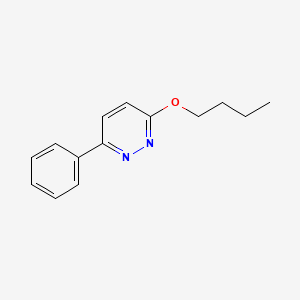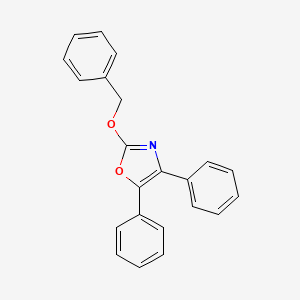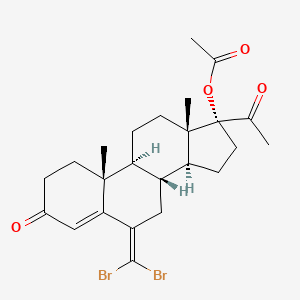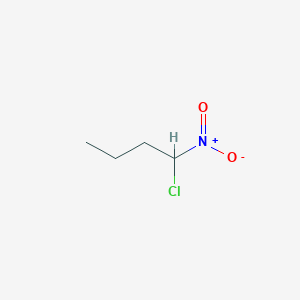
1-Chloro-1-nitrobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-nitrobutane is an organic compound with the molecular formula C4H8ClNO2 It is a member of the nitroalkane family, characterized by the presence of both a nitro group (-NO2) and a chloro group (-Cl) attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-1-nitrobutane can be synthesized through several methods. One common approach involves the nitration of 1-chlorobutane. This process typically requires the use of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the chlorination of 1-nitrobutane. This reaction can be achieved using chlorine gas (Cl2) in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is typically conducted at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration or chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
1-Chloro-1-nitrobutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted nitrobutanes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroalkenes or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Typical reducing agents are hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted nitrobutanes, such as 1-hydroxy-1-nitrobutane or 1-amino-1-nitrobutane.
Reduction: 1-Chloro-1-aminobutane.
Oxidation: Nitroalkenes or other oxidized derivatives.
科学研究应用
1-Chloro-1-nitrobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
作用机制
The mechanism of action of 1-chloro-1-nitrobutane involves its reactivity with nucleophiles and electrophiles. The nitro group is highly electron-withdrawing, making the carbon atom to which it is attached more susceptible to nucleophilic attack. The chloro group can also participate in substitution reactions, further enhancing the compound’s reactivity.
相似化合物的比较
1-Chloro-1-nitrobutane can be compared with other similar compounds, such as:
1-Bromo-1-nitrobutane: Similar in structure but with a bromo group instead of a chloro group. It exhibits different reactivity due to the larger size and lower electronegativity of bromine.
1-Chloro-2-nitropropane: Similar in structure but with a different carbon chain. It has different physical and chemical properties due to the variation in the carbon skeleton.
1-Chloro-1-nitroethane: A shorter carbon chain, leading to different reactivity and applications.
属性
CAS 编号 |
81668-01-1 |
|---|---|
分子式 |
C4H8ClNO2 |
分子量 |
137.56 g/mol |
IUPAC 名称 |
1-chloro-1-nitrobutane |
InChI |
InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
InChI 键 |
LTCNZEYBPPUKDV-UHFFFAOYSA-N |
规范 SMILES |
CCCC([N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


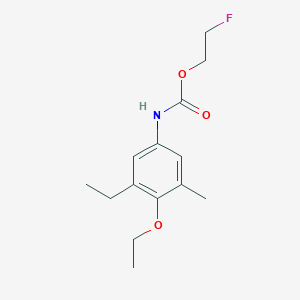
![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
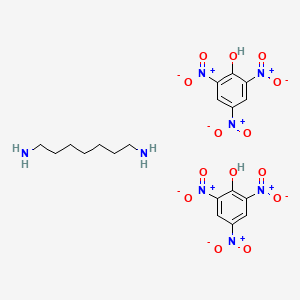
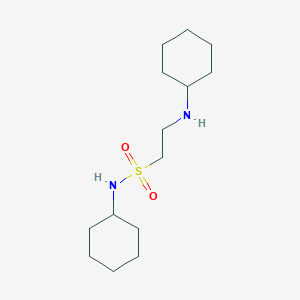
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)


